Repaglinide acyl-beta-D-glucuronide

説明

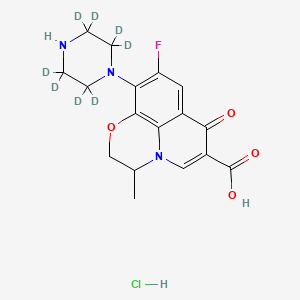

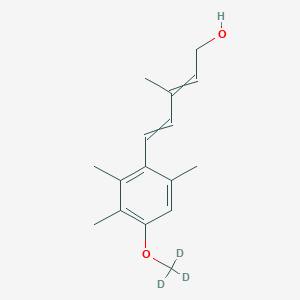

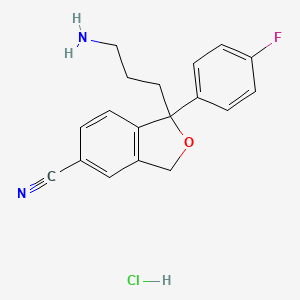

Repaglinide acyl-beta-D-glucuronide is a metabolite of Repaglinide, an antidiabetic drug . Repaglinide is an oral medication used in addition to diet and exercise for blood sugar control in type 2 diabetes mellitus .

Molecular Structure Analysis

The molecular formula of Repaglinide acyl-beta-D-glucuronide is C33H44N2O10 . The molecular weight is 628.7 g/mol . For a detailed molecular structure, please refer to resources such as PubChem .

科学的研究の応用

Pharmacological Properties and Mechanisms of Action

Repaglinide, a carbamoylbenzoic acid derivative, is related to the meglitinide class of insulin secretagogues. It has a distinct binding site on the β-cell membrane, differing from sulfonylureas, and shows greater insulinotropic effects. This rapid-acting insulin secretagogue targets early-phase insulin release, important for reducing long-term cardiovascular complications of diabetes mellitus. The acyl-beta-D-glucuronide conjugate, resulting from repaglinide metabolism, implicates the drug's metabolism and excretion processes, rather than direct therapeutic applications (Scott, 2012).

Drug-Drug and Food-Drug Pharmacokinetic Interactions

Repaglinide's metabolites, including its acyl glucuronide conjugates, are subject to pharmacokinetic interactions that may affect their efficacy and safety. Such interactions occur with cytochrome P450 (CYP) 3A4 and CYP2C8 isoenzymes, involved in repaglinide metabolism. These interactions can lead to altered drug levels, impacting therapeutic outcomes and the risk of adverse effects (Scheen, 2007).

Considerations in Drug Development and Safety

Acyl glucuronides, such as repaglinide acyl-beta-D-glucuronide, are reactive metabolites. Their formation, stability, and potential to bind to proteins are critical considerations in drug safety and development. Such metabolites may contribute to adverse drug reactions through covalent binding to proteins, necessitating careful monitoring and assessment during drug development (Boelsterli, 2002).

Bioanalytical Challenges in Measurement

Measuring acyl glucuronide metabolites, including repaglinide acyl-beta-D-glucuronide, presents bioanalytical challenges. Their instability in biological matrices requires optimized sample handling and analytical methods to ensure accurate measurement. This is crucial for understanding the pharmacokinetics and dynamics of drugs like repaglinide, as well as for assessing their safety profiles (Patel, 2019).

Safety And Hazards

Acyl glucuronides, including Repaglinide acyl-beta-D-glucuronide, have been linked to toxicity due to their reactivity . It has been hypothesized that these covalent modifications could initiate idiosyncratic adverse drug reactions . Additionally, a study revealed an increased risk of hypoglycemia associated with the combined use of repaglinide and clopidogrel .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHBBHOYIACRHO-GKKNLZSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858363 | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Repaglinide acyl-beta-D-glucuronide | |

CAS RN |

1309112-13-7 | |

| Record name | Repaglinide acyl-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)